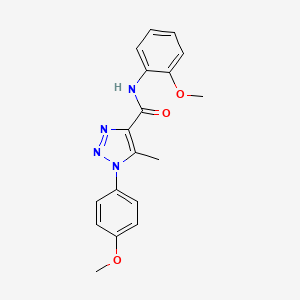![molecular formula C16H21N3O B6421816 4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine CAS No. 141268-13-5](/img/structure/B6421816.png)
4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with 2-[(4aminopentyl)(ethyl)amino}ethanol in an alcoholic solvent, preferably isopropyl alcohol. This forms an imine intermediate which is then reduced with a suitable reducing agent, preferably sodium borohydride, to give the corresponding amine derivatives of quinolone .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation and reduction reactions . More detailed analysis would require specific studies or papers focusing on “4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine”.
Mechanism of Action
The exact mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine is not yet fully understood. However, it is known to interact with a variety of enzymes and receptors. It has been shown to interact with the muscarinic acetylcholine receptor, the serotonin receptor, and the adenosine receptor. It has also been shown to inhibit the activity of the enzymes cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to modulate the activity of enzymes and receptors, and to inhibit the activity of the enzymes cytochrome P450 and monoamine oxidase. It has also been shown to have an effect on the regulation of gene expression and cell signaling.
Advantages and Limitations for Lab Experiments
The use of 4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in a variety of solvents. It is also relatively non-toxic, which makes it safer to use in experiments than some other compounds. However, it is important to note that this compound has not been extensively studied, so its effects on biological systems are not yet fully understood.
Future Directions
There are many potential future directions for research on 4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine. One potential direction is to further study its effects on biological systems and its potential applications in drug development. Another potential direction is to investigate its effects on gene expression and cell signaling. Additionally, further research could be done to investigate its potential therapeutic applications and its interactions with other compounds. Finally, further research could be done to investigate its potential toxicity and its effects on the environment.
Synthesis Methods
4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine can be synthesized in a few different ways. The most common method is through a reaction of 2-amino-4-methylquinoline and morpholine in a 1:1 ratio. This reaction is carried out in a solvent such as ethanol, methanol, or THF at a temperature of 80-90°C for a period of 2-4 hours. After the reaction is complete, the product is isolated and purified by column chromatography or recrystallization.
Scientific Research Applications
4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine has been widely used in scientific research applications due to its ability to modulate the activity of enzymes and receptors. It has been used to study a variety of biological processes such as cell signaling, gene expression, and drug metabolism. It has also been used in studies of the pharmacology of drugs, as well as in the development of new drugs.
properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-12-16(18-15-5-3-2-4-14(13)15)17-6-7-19-8-10-20-11-9-19/h2-5,12H,6-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJHLGPPPQAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorophenoxy)methyl]-N-(4-acetamidophenyl)furan-2-carboxamide](/img/structure/B6421761.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421766.png)

![N-(2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421778.png)



![3-[(3-fluorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421803.png)
![ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B6421806.png)
![4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6421808.png)
![6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6421810.png)
![4-[(1H-imidazol-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B6421811.png)
![2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B6421819.png)
![13-[(4-ethoxyphenyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6421825.png)